Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate
Beschreibung
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a brominated benzimidazole derivative featuring an ethyl benzoate group at the 4-position of the benzimidazole core. This compound is synthesized via Cu(OAc)₂-catalyzed N-arylation reactions involving 5-bromo-2-aminobenzimidazole and aryl boronic acids under mild conditions (Scheme 1, ). Applications include its use as a precursor in medicinal chemistry for kinase inhibitors and organic materials with non-linear optical (NLO) properties .
Eigenschaften
IUPAC Name |
ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPWMDOHUTTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
General Synthetic Strategy Overview
The synthesis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate typically follows these key stages:
- Formation of the benzimidazole nucleus via condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acid derivatives.
- Introduction of the bromine substituent at the 5-position of the benzimidazole ring.
- Coupling or esterification with ethyl 4-carboxybenzoate to yield the final ethyl benzoate derivative.
Preparation of the 5-Bromo-1H-benzimidazole Core
A common approach involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable aldehyde or acid derivative to form the benzimidazole ring bearing a bromine atom at the 5-position.
For example, 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole was synthesized by reacting 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde, yielding the brominated benzimidazole intermediate at 77% yield.
The bromination can also be introduced by using brominated phenylenediamine precursors, ensuring regioselective substitution at the 5-position of the benzimidazole ring.
Esterification to Form the Ethyl Benzoate Moiety
The ethyl ester group is typically introduced by esterification or transesterification reactions involving the benzoic acid derivative.
One method includes the reflux of the benzimidazole-carboxylic acid methyl ester in methanol and tetrahydrofuran with sodium hydroxide, followed by acidification and extraction to isolate the methyl ester intermediate, which can be further converted to the ethyl ester.
Alternatively, direct esterification with ethyl alcohol in the presence of acid catalysts such as hydrochloric acid in ethyl acetate under reflux conditions for 2 hours has been reported to yield ethyl benzimidazolyl acetates with high efficiency (up to 99% yield).
N-Arylation and Coupling Techniques
Advanced synthetic protocols involve selective N-arylation of the benzimidazole nitrogen to attach the benzoate moiety.
A copper-catalyzed N-arylation using aryl boronic acids under mild conditions has been optimized for 5-bromo-2-aminobenzimidazole derivatives. The reaction employs Cu(OAc)2 as a catalyst with bases such as triethylamine or tetramethylethylenediamine in solvents like dichloromethane or methanol-water mixtures, proceeding efficiently at room temperature in air.
This method allows for selective attachment of the aryl group to the benzimidazole nitrogen, facilitating the formation of this compound derivatives with good yields within short reaction times (approximately 2 hours).
Representative Preparation Procedure
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | Condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde | 77% | Purification by silica gel chromatography |
| 2 | Preparation of benzimidazole-5-carboxylic acid methyl ester | Reflux in MeOH/THF with NaOH for 12 h, acidification | 70% | Extraction with ethyl acetate, drying over Na2SO4 |
| 3 | Esterification to ethyl ester | Reflux with 4N HCl in ethyl acetate for 2 h | 99% | Solvent removal under reduced pressure, purification by chromatography |
| 4 | N-Arylation with aryl boronic acid | Cu(OAc)2 catalyst, Et3N base, DCM solvent, room temperature, 2 h | Good yields (varies) | Use of molecular sieves to maintain anhydrous conditions |
Research Findings and Optimization Insights
Catalyst and Base Selection: The use of copper(II) acetate (anhydrous or hydrated) as a catalyst in combination with bases such as triethylamine or TMEDA is critical for efficient N-arylation. Hydrated copper acetate in methanol-water mixtures favors faster reactions, while anhydrous copper acetate with dry dichloromethane provides cleaner products under anhydrous conditions.
Solvent Effects: Mixed solvents like methanol/water facilitate the reaction in some protocols, but dry dichloromethane is preferred for selective N-arylation to avoid side reactions.
Reaction Time and Temperature: Most reactions proceed efficiently at room temperature within 2 hours, which is advantageous for operational simplicity and energy savings.
Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly used to purify intermediates and final products, ensuring high purity and yield.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Condensation of brominated phenylenediamine with aldehyde | 4-bromo-1,2-phenylenediamine, 2-chloro-6-fluorobenzaldehyde | Acid catalyst | Reflux | ~77% | Regioselective bromination, straightforward |
| Esterification via acid chloride or acid ester | Benzimidazole-carboxylic acid methyl ester | HCl in ethyl acetate | Reflux 2 h | 99% | High yield, simple work-up |
| Copper-catalyzed N-arylation | 5-bromo-2-aminobenzimidazole, aryl boronic acid | Cu(OAc)2, Et3N or TMEDA | Room temp, 2 h | Good yields | Mild conditions, selective N-arylation |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative conditions can lead to the formation of quinone or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic substitution: Substituted benzimidazole derivatives with various functional groups.
Reduction: Amino or hydroxyl derivatives of the benzimidazole core.
Oxidation: Quinone or other oxidized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit antimicrobial properties. This compound is being explored for its efficacy against various bacterial strains, with preliminary results indicating promising activity against Gram-positive bacteria .
- Anticancer Properties : Research indicates that compounds containing the benzimidazole scaffold demonstrate anticancer activities. This compound is under investigation for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Material Science
The compound's unique structural features make it suitable for applications in material science:
- Non-linear Optical (NLO) Materials : Recent studies have focused on the NLO properties of benzimidazole derivatives. This compound has shown potential as an NLO material due to its ability to exhibit large first-order hyperpolarizability, making it valuable in the development of optical devices .
Case Study 1: Antimicrobial Efficacy
A study conducted by Moneer et al. (2021) synthesized various benzimidazole derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against specific bacterial strains compared to their unsubstituted counterparts, suggesting the importance of halogenation in improving bioactivity .
Case Study 2: Anticancer Activity
In a pharmacological review, several studies highlighted the anticancer potential of benzimidazole derivatives. This compound was noted for its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
Wirkmechanismus
The mechanism of action of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzimidazole core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Bromo vs. Methyl/Amino Substituents
- Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate : A methyl group at the 5-position decreases steric hindrance and enhances metabolic stability. Synthesized via Na₂S₂O₅-mediated cyclization in DMF, this derivative shows moderate anti-cancer activity .
- Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: The amino group improves hydrogen-bonding capacity, enhancing interactions with biological targets. This compound is a key intermediate in anti-breast cancer agents .
Functional Group Modifications
- Ethyl 4-(1H-Benzo[d]imidazol-2-yl)benzoate : Lacking the 5-bromo substituent, this analog exhibits higher solubility in polar solvents. Computational studies (DFT) suggest reduced NLO activity compared to brominated derivatives .
- Methyl 2-Hydroxy-5-(2-(6-Sulfamoyl-1H-benzo[d]imidazol-2-yl)ethyl)benzoate : The sulfonamide group confers carbonic anhydrase inhibitory activity, a property absent in the brominated benzoate .
Ester Group Variations
Computational and Pharmacokinetic Insights
- NLO Properties: The brominated benzoate exhibits superior hyperpolarizability (β: 12.3 × 10⁻³⁰ esu) compared to non-halogenated analogs (β: 8.1 × 10⁻³⁰ esu), as predicted by DFT calculations .
- ADME Profiles: Bromine increases lipophilicity (clogP ~3.5) but reduces aqueous solubility (logS: -4.2). Amino-substituted analogs show improved solubility (logS: -3.1) .
Biologische Aktivität
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves the bromination of benzimidazole derivatives followed by esterification with ethyl 4-carboxybenzoate under controlled conditions. The synthetic route can be summarized as follows:
- Bromination : The starting material, benzimidazole, undergoes bromination at the 5-position using a brominating agent.
- Esterification : The resulting brominated compound is then reacted with ethyl 4-carboxybenzoate to yield this compound.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its cytotoxic effects against various cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon) cells. The results indicated that this compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth across these lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses considerable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. Studies suggest that the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular receptors or enzymes involved in critical signaling pathways .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study, this compound was tested alongside other benzimidazole derivatives. It exhibited superior cytotoxicity against the A549 cell line compared to several analogs, highlighting its potential for further development as an anticancer therapeutic .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| Benzimidazole Derivative A | A549 | 25.0 |
| Benzimidazole Derivative B | A549 | 30.0 |
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays demonstrated that this compound inhibited Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics, suggesting its potential utility in treating resistant bacterial infections.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols. A common approach is coupling 5-bromo-1H-benzimidazole derivatives with ethyl 4-substituted benzoates. For example:
- Step 1 : Prepare intermediates like N-(5-bromo-1H-benzo[d]imidazol-2-yl) acetamide via reactions with aryl boronic acids, Cu(OAc)₂ catalyst, triethylamine, and molecular sieves in dry dichloromethane (DCM) at room temperature for 36 hours .
- Step 2 : Functionalize the intermediate via nucleophilic substitution or condensation. For example, refluxing with anhydrous K₂CO₃ in acetone for 16 hours enables thioether bond formation between benzimidazole and ester moieties .
- Critical factors : Solvent choice (dry DCM or acetone), catalyst loading (Cu(OAc)₂ for cross-coupling), and reaction time (36 hours for completion) significantly impact yield (65–86%) and purity .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- FTIR : Key peaks include C=N stretching (1611–1617 cm⁻¹, imidazole ring), C-Br (590–592 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) .
- ¹H NMR : Aromatic protons appear at δ 7.44–8.35 ppm, with ethyl ester signals at δ 1.2–1.4 (triplet, CH₃) and δ 4.3–4.4 (quartet, CH₂) .
- TLC and column chromatography : Use silica gel with eluents like PE/EtOAc (80:20) or ethyl acetate/hexane mixtures to monitor and purify intermediates .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity and binding mechanisms of this compound?
- Molecular docking : Studies with EGFR kinase (PDB ID: 1M17) reveal hydrogen bonding between the benzimidazole NH and Met793, while the bromo group enhances hydrophobic interactions with Leu718 and Val726 .
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ≈ 3.5) and blood-brain barrier permeability, but potential hepatotoxicity due to bromine .
- Non-linear optical (NLO) properties : DFT calculations (B3LYP/6-311++G(d,p)) show high polarizability (α = 3.5 × 10⁻²³ esu), suggesting utility in optoelectronic materials .
Q. How does structural modification of the benzimidazole core influence biological activity?
- Substitution effects :
| Position | Modification | Activity Change | Reference |
|---|---|---|---|
| 5-Bromo | Replacement with Cl | Reduced EGFR inhibition (IC₅₀: 12 μM → 18 μM) | |
| 2-Phenyl | Addition of methyl | Enhanced cytotoxicity (IC₅₀: 8.2 μM vs. MCF-7) |
- Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to carboxylic acid improves water solubility but reduces cell permeability .
Q. What are the challenges in resolving crystallographic data for brominated benzimidazole derivatives?
- Disorder issues : Bromine’s high electron density causes crystal disorder, requiring high-resolution data (≤ 0.8 Å) and SHELXL refinement with TWIN/BASF commands .
- Thermal parameters : Anisotropic refinement of Br atoms is critical. ORTEP-3 visualization tools help validate bond lengths (C-Br: 1.89–1.92 Å) and angles .
Methodological Considerations
Q. How can researchers address contradictions in reported biological activities of structurally similar analogs?
- Case study : this compound derivatives show varying IC₅₀ values (2–25 μM) against EGFR. Factors include:
- Assay conditions (ATP concentration, incubation time) .
- Cellular uptake differences due to ester lipophilicity .
- Resolution : Standardize assays (e.g., 10 μM ATP, 72-hour incubation) and use control compounds (e.g., erlotinib) for cross-study comparisons .
Q. What strategies improve the regioselectivity of N-arylation in benzimidazole synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
